4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-6-fluoroquinazoline
Description
Chemical Structure and Synthesis
The compound 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-6-fluoroquinazoline (IUPAC name: this compound) features a quinazoline core substituted with a fluorine atom at the 6-position and a piperazine ring at the 4-position. The piperazine moiety is further modified with a 6-(difluoromethyl)-2-methylpyrimidin-4-yl group . This structural complexity confers unique physicochemical properties, including enhanced metabolic stability and target-binding affinity due to the electron-withdrawing fluorine and difluoromethyl groups.
Synthetic Routes
The synthesis involves multi-step reactions:
Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Piperazine Substitution: Nucleophilic aromatic substitution to attach the piperazine ring to the quinazoline core.
Pyrimidinyl Modification: Introduction of the difluoromethyl and methyl groups via palladium-catalyzed coupling or fluorination reactions .
Biological Activity Quinazoline derivatives are known for kinase inhibition (e.g., EGFR, VEGFR) and anticancer activity. The difluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, improving pharmacokinetic profiles .
Properties
IUPAC Name |
4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-fluoroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6/c1-11-24-15(17(20)21)9-16(25-11)26-4-6-27(7-5-26)18-13-8-12(19)2-3-14(13)22-10-23-18/h2-3,8-10,17H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJIKGSKBULSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Biological Activities | |
|---|---|---|---|---|---|
| Target Compound | Quinazoline | 6-Fluoro, 4-piperazinyl-(6-(difluoromethyl)-2-methylpyrimidin-4-yl) | ~386.38 | Kinase inhibition, anticancer | |
| 6-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine | Purine | Piperazinyl-(6-(difluoromethyl)-2-methylpyrimidin-4-yl) | ~330.34 | Antiproliferative (IC50: 12 µM) | |
| 4-(Difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine | Pyrimidine | Difluoromethyl, 4-piperazinyl-(6-ethyl-5-fluoropyrimidin-4-yl), 2-methyl | ~380.36 | Antimicrobial, enzyme inhibition | |
| 4-[4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine | Thienopyrimidine | 4-Piperazinyl-(6-phenylpyrimidin-4-yl), thieno-fused ring | ~407.45 | Antiviral, anticancer | |
| 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolopyrimidine | 4-Piperazinyl-(2-methoxyphenyl), pyrazole-fused core | ~445.50 | CNS modulation, α1-adrenergic antagonism |
Key Observations :
- Core Structure Impact :
- Quinazoline and pyrimidine derivatives (e.g., target compound, ) often target kinases due to ATP-binding site mimicry.
- Purine () and pyrazolopyrimidine () cores exhibit divergent activities, such as antiproliferative or CNS effects.
- Fluorination Effects: The target compound’s 6-fluoro and difluoromethyl groups enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine) . Trifluoromethyl groups (e.g., in ) increase lipophilicity but may reduce selectivity due to steric bulk.
- Piperazine Role :
- Piperazine improves solubility and enables modular substitution for target-specific interactions .
Anticancer Activity :
- The target compound inhibits cancer cell proliferation (IC50: ~5 µM in A549 lung carcinoma) via EGFR inhibition, outperforming purine analogs (IC50: ~12 µM) .
- Thienopyrimidine derivatives () show broader antiviral activity but lower cancer cell specificity.
Antimicrobial Efficacy :
- The pyrimidine derivative in exhibits MIC values of 2 µg/mL against Staphylococcus aureus, comparable to the target compound’s antibacterial potency (MIC: 1.5 µg/mL) .
Selectivity and Toxicity :
- The target compound’s 6-fluoro group reduces off-target effects compared to non-fluorinated quinazolines, which often inhibit multiple kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
